Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate
Overview
Description
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate is a chemical compound with the molecular formula C16H6F5NO2S and a molecular weight of 371.28 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is known for its unique structure, which includes a pentafluorophenyl group, a thienyl group, and a pyridine carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate typically involves the reaction of pentafluorophenol with 2-thien-2-ylpyridine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while the pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the pentafluorophenyl group is replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones derived from the thienyl group.
Reduction: Products include reduced forms of the pyridine ring, such as dihydropyridine derivatives.
Scientific Research Applications
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to proteins and other biomolecules . The thienyl and pyridine groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 2-thien-2-ylpyridine-3-carboxylate
- Pentafluorophenyl 2-thien-2-ylpyridine-4-carboxylate
- Pentafluorophenyl 2-thien-2-ylpyridine-6-carboxylate
Uniqueness
Pentafluorophenyl 2-thien-2-ylpyridine-5-carboxylate is unique due to the specific positioning of the carboxylate group on the pyridine ring, which influences its reactivity and binding properties . The presence of the pentafluorophenyl group also imparts distinct electronic characteristics, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-thiophen-2-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)7-3-4-8(22-6-7)9-2-1-5-25-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXHNWJTLZXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640257 | |
Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-59-7 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 6-(2-thienyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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